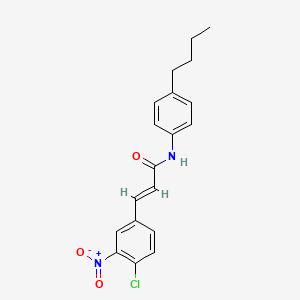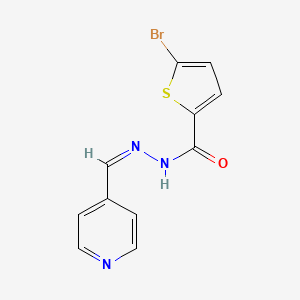
1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
Vue d'ensemble
Description
1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a selective inhibitor of the Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3) signaling pathway. It has been studied for its potential use in treating a variety of diseases, including cancer and inflammatory disorders.
Mécanisme D'action
1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide inhibits the JAK2/STAT3 signaling pathway, which is involved in the regulation of cell growth, survival, and inflammation. By inhibiting this pathway, 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide can prevent the growth and survival of cancer cells and reduce inflammation in inflammatory disorders.
Biochemical and Physiological Effects:
1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels) in tumors, and reduce the production of pro-inflammatory cytokines in inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide is its selectivity for the JAK2/STAT3 signaling pathway, which reduces the risk of off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.
Orientations Futures
There are several potential future directions for research on 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide. One area of interest is its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is its potential use in treating other inflammatory disorders, such as multiple sclerosis and psoriasis. Additionally, further studies are needed to optimize the dosing and administration of 1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide for maximum efficacy.
Applications De Recherche Scientifique
1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in treating cancer and inflammatory disorders. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
Propriétés
IUPAC Name |
1-(2-cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c14-10-4-2-9(3-5-10)12-11(13(16)19)8-18(17-12)7-1-6-15/h2-5,8H,1,7H2,(H2,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUQVTOURSGLJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C(=O)N)CCC#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanoethyl)-3-(4-fluorophenyl)pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4892242.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B4892246.png)

![N-(5-chloro-2-pyridinyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4892259.png)
![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892262.png)

![N-allyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4892273.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)glycinamide](/img/structure/B4892274.png)
![4-nitro-N-{2-[(2-oxopropyl)thio]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B4892276.png)
![methyl 4-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B4892288.png)

![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B4892296.png)
![3-({3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B4892299.png)
